N-(4-methoxypyrrolidin-3-yl)-3-methyl-1,2-oxazole-5-carboxamide hydrochloride N-(4-methoxypyrrolidin-3-yl)-3-methyl-1,2-oxazole-5-carboxamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1955499-76-9
VCID: VC2610471
InChI: InChI=1S/C10H15N3O3.ClH/c1-6-3-8(16-13-6)10(14)12-7-4-11-5-9(7)15-2;/h3,7,9,11H,4-5H2,1-2H3,(H,12,14);1H
SMILES: CC1=NOC(=C1)C(=O)NC2CNCC2OC.Cl
Molecular Formula: C10H16ClN3O3
Molecular Weight: 261.7 g/mol

N-(4-methoxypyrrolidin-3-yl)-3-methyl-1,2-oxazole-5-carboxamide hydrochloride

CAS No.: 1955499-76-9

Cat. No.: VC2610471

Molecular Formula: C10H16ClN3O3

Molecular Weight: 261.7 g/mol

* For research use only. Not for human or veterinary use.

N-(4-methoxypyrrolidin-3-yl)-3-methyl-1,2-oxazole-5-carboxamide hydrochloride - 1955499-76-9

Specification

CAS No. 1955499-76-9
Molecular Formula C10H16ClN3O3
Molecular Weight 261.7 g/mol
IUPAC Name N-(4-methoxypyrrolidin-3-yl)-3-methyl-1,2-oxazole-5-carboxamide;hydrochloride
Standard InChI InChI=1S/C10H15N3O3.ClH/c1-6-3-8(16-13-6)10(14)12-7-4-11-5-9(7)15-2;/h3,7,9,11H,4-5H2,1-2H3,(H,12,14);1H
Standard InChI Key FKNNNMXQIGZUAI-UHFFFAOYSA-N
SMILES CC1=NOC(=C1)C(=O)NC2CNCC2OC.Cl
Canonical SMILES CC1=NOC(=C1)C(=O)NC2CNCC2OC.Cl

Introduction

N-(4-methoxypyrrolidin-3-yl)-3-methyl-1,2-oxazole-5-carboxamide hydrochloride is a complex organic compound with a molecular formula of C10H16ClN3O3 and a molecular weight of 261.70 g/mol . This compound is a hydrochloride salt of N-(4-methoxypyrrolidin-3-yl)-3-methyl-1,2-oxazole-5-carboxamide, which itself has a molecular weight of 225.24 g/mol . The compound's structure includes a pyrrolidine ring, an oxazole ring, and a carboxamide functional group, contributing to its potential biological activities.

Synthesis and Preparation

The synthesis of N-(4-methoxypyrrolidin-3-yl)-3-methyl-1,2-oxazole-5-carboxamide typically involves several steps, which can be optimized using continuous flow synthesis techniques and green chemistry principles to minimize waste. The hydrochloride salt is likely prepared by reacting the parent compound with hydrochloric acid.

Biological Activities and Potential Applications

Research indicates that N-(4-methoxypyrrolidin-3-yl)-3-methyl-1,2-oxazole-5-carboxamide exhibits various biological activities, including potential effects on enzyme inhibition and receptor binding. These activities suggest possible therapeutic applications in fields such as anti-inflammatory and anticancer therapies. The mechanism of action typically involves binding to specific molecular targets, modulating their activity, which leads to diverse biological effects.

CompoundStructural FeaturesBiological Activity
N-(4-methoxypyrrolidin-3-yl)-3-methyl-1,2-oxazole-5-carboxamidePyrrolidine and oxazole rings with carboxamide groupPotential anti-inflammatory and anticancer activities
N-(4-fluoropyrrolidin-3-yl)-3-methyl-1,2-oxazoleFluorinated pyrrolidineAnticancer activity
N-(pyrrolidin-3-yl)-2,5-dimethylthiazoleThiazole instead of oxazoleAntimicrobial properties

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator